6-Phenylhexyl isothiocyanate

描述

Phenylhexyl isothiocyanate is an organic compound belonging to the isothiocyanate family. Isothiocyanates are bioactive metabolites derived from the enzymatic hydrolysis of glucosinolates, which are secondary metabolites found in cruciferous vegetables . Phenylhexyl isothiocyanate has garnered attention due to its potential chemopreventive properties and its ability to modulate various intracellular targets, including cytochrome P450 enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .

准备方法

苯基己基异硫氰酸酯可以通过几种方法合成:

取代反应: 一种新方法包括在氮气保护下,以二甲苯为溶剂,用相应的胺取代苯基异硫氰酸酯。该方法效率高,产率超过90%,并以低毒性、低成本和安全性为特点。

一步法: 另一种方法包括通过与二硫化碳反应,由伯胺原位生成二硫代氨基甲酸盐,然后用氰尿酸作为脱硫试剂,消除生成异硫氰酸酯产物。该方法适用于放大操作,并在水性条件下进行。

化学反应分析

苯基己基异硫氰酸酯经历各种化学反应,包括:

氧化: 它可以被氧化形成亚砜和砜。

还原: 还原反应可以将其转化为硫脲。

这些反应中常用的试剂和条件包括二甲苯作为溶剂、氮气保护和温和的反应条件 。从这些反应中形成的主要产物包括硫脲、亚砜和砜。

科学研究应用

Anticancer Properties

PHITC has been studied for its role in inhibiting tumorigenesis, particularly in relation to tobacco-specific carcinogens. Research indicates that PHITC can inhibit the effects of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a potent carcinogen found in tobacco products. In laboratory studies, PHITC demonstrated significant inhibitory effects on NNK-induced lung tumorigenesis in mouse models, suggesting its potential as a chemopreventive agent .

Table 1: Comparative Efficacy of Isothiocyanates Against NNK-Induced Tumorigenesis

| Compound | Inhibition Rate (%) | Reference |

|---|---|---|

| This compound (PHITC) | 50-100 | |

| Phenethyl Isothiocyanate (PEITC) | Varies (up to 97%) | |

| Benzyl Isothiocyanate (BITC) | Limited effectiveness |

Case Studies and Research Findings

Several studies have documented the effects of PHITC in various experimental settings:

- A study comparing the cytotoxic profiles of PEITC and PHITC revealed that while both compounds inhibit tumorigenesis, PHITC may enhance tumorigenesis under certain conditions due to its unique chemical properties .

- In another investigation, dietary administration of PHITC significantly reduced tumor multiplicity in mice exposed to NNK, highlighting its potential as a dietary chemopreventive agent .

Potential for Combination Therapies

Recent research has suggested that combining PHITC with traditional anticancer drugs could enhance therapeutic effects while minimizing side effects. This approach leverages the ability of isothiocyanates to modulate biochemical pathways involved in cancer progression and drug resistance .

作用机制

苯基己基异硫氰酸酯通过多种机制发挥作用:

诱导凋亡: 它通过线粒体和Fas死亡受体途径诱导凋亡.

抑制细胞周期: 它抑制细胞周期在G0/G1期的停滞.

调节信号通路: 它调节PI3K/Akt信号通路,导致组蛋白乙酰化和抑制细胞活力.

恢复P53活性: 它恢复突变的P53的活性并重新激活P53通路.

相似化合物的比较

苯基己基异硫氰酸酯在异硫氰酸酯中独一无二,因为它对血液肿瘤细胞系具有特异性的抑制作用,并且能够恢复突变的P53活性 。类似的化合物包括:

烯丙基异硫氰酸酯: 以其抗菌和抗炎特性而闻名.

苄基异硫氰酸酯: 表现出强大的抗癌特性.

苯乙基异硫氰酸酯: 用于预防和治疗白血病和肺癌.

萝卜硫素: 以其抗癌的化学保护作用而闻名.

苯基己基异硫氰酸酯由于其作为组蛋白脱乙酰酶抑制剂和低甲基化剂的双重功能而脱颖而出,使其成为癌症治疗中具有前景的治疗药物 .

生物活性

6-Phenylhexyl isothiocyanate (PHITC) is a member of the isothiocyanate family, which are compounds derived from glucosinolates found in cruciferous vegetables. These compounds have garnered attention for their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article focuses on the biological activity of PHITC, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

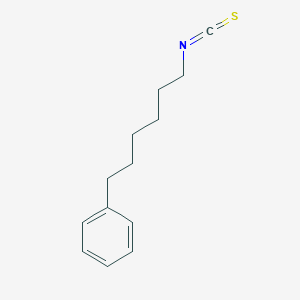

Chemical Structure and Properties

PHITC has the following chemical structure:

- Molecular Formula : C_{13}H_{17}N_{1}S_{1}

- Molecular Weight : 219.35 g/mol

The presence of the phenyl group contributes to its unique biological activities, differentiating it from other isothiocyanates.

1. Anticancer Properties

PHITC has been studied for its potential role in cancer prevention and treatment. Notably, it has been shown to enhance N-nitrosomethylbenzylamine (NMBA)-induced esophageal tumorigenesis in experimental models. This suggests that while PHITC may exhibit some anticancer effects, it could also promote tumorigenesis under certain conditions .

Table 1: Summary of Anticancer Studies Involving PHITC

| Study Reference | Model Used | Findings |

|---|---|---|

| Hudson et al. (2001) | Rat model | Enhanced NMBA-induced esophageal tumors |

| Conaway et al. (2000) | Mice | Promoted tumor growth in specific conditions |

2. Antimicrobial Activity

Isothiocyanates, including PHITC, are known for their antimicrobial properties. They have been shown to inhibit the growth of various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial membranes and inhibition of essential metabolic pathways.

Table 2: Antimicrobial Efficacy of Isothiocyanates

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 50 μg/mL | Dias et al. (2012) |

| S. aureus | 25 μg/mL | Sofrata et al. (2011) |

3. Anti-inflammatory Effects

Research indicates that PHITC may possess anti-inflammatory properties by modulating inflammatory pathways. For instance, it has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting a potential role in managing inflammatory diseases .

The biological activity of PHITC can be attributed to several mechanisms:

- Cytochrome P450 Inhibition : PHITC affects cytochrome P450 enzymes involved in drug metabolism and detoxification processes .

- Quorum Sensing Inhibition : It has been reported to disrupt quorum sensing in bacteria, which is crucial for their pathogenicity .

- Antioxidant Activity : PHITC may also exhibit antioxidant properties that help mitigate oxidative stress-related damage.

Case Study 1: Cancer Promotion

In a study by Conaway et al., the administration of PHITC was linked to an increase in tumor incidence when combined with NMBA in rats. This finding raises concerns about the dual role of PHITC as both a potential chemopreventive agent and a promoter of carcinogenesis under specific conditions .

Case Study 2: Antimicrobial Properties

A study investigating the antimicrobial effects of various isothiocyanates found that PHITC significantly inhibited the growth of Gram-positive and Gram-negative bacteria at low concentrations. This suggests its potential use as a natural preservative or therapeutic agent against infections .

属性

IUPAC Name |

6-isothiocyanatohexylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NS/c15-12-14-11-7-2-1-4-8-13-9-5-3-6-10-13/h3,5-6,9-10H,1-2,4,7-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJNWEQGIPZMBMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021146 | |

| Record name | 6-Phenylhexyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133920-06-6 | |

| Record name | (6-Isothiocyanatohexyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133920-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Phenylhexyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133920066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Phenylhexyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Phenylhexyl isothiocyanate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCB7WLT5ZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 6-PHITC primarily targets cytochrome P450 enzymes, acting as a mechanism-based inactivator. [, ] This inhibition disrupts the metabolic activation of carcinogens, such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), ultimately reducing DNA adduct formation and tumorigenesis. [, , , , , ]

ANone: Molecular Formula: C13H17NS Molecular Weight: 219.34 g/mol Spectroscopic Data:* While the provided articles don't detail specific spectroscopic data, 6-PHITC's structure can be confirmed through techniques like NMR and mass spectrometry.

ANone: The provided research focuses primarily on the biological activity of 6-PHITC. Information regarding its material compatibility and stability under various conditions is limited.

A: 6-PHITC is not typically considered a catalyst. Its primary mode of action involves irreversible binding to cytochrome P450 enzymes, leading to inhibition rather than catalysis. []

A: Increasing the alkyl chain length in arylalkyl isothiocyanates generally enhances their inhibitory activity against NNK-induced lung tumorigenesis. [, ] For instance, 6-PHITC demonstrates greater potency than phenethyl isothiocyanate (PEITC) with a shorter alkyl chain. [, , , ] The presence of the phenyl moiety is not essential for inhibitory activity, as alkyl isothiocyanates also exhibit significant effects. []

A: While the research primarily focuses on 6-PHITC's biological effects, studies with similar isothiocyanates suggest thiol conjugates, such as glutathione and N-acetyl-L-cysteine conjugates, exhibit different stabilities and can influence their inhibitory activity. [, ] Further research is needed to determine the stability of 6-PHITC under various conditions and explore potential formulation strategies.

A: Studies in F344 rats have shown that 6-PHITC is well-absorbed after oral administration and exhibits a longer half-life in the lungs compared to PEITC. [] It undergoes extensive metabolism, with a significant portion excreted in feces. [] 6-PHITC effectively inhibits NNK-induced lung tumorigenesis in both rats and mice. [, , , , , ]

ANone: The development of resistance to 6-PHITC has not been directly addressed in the provided research.

A: While considered a promising chemopreventive agent, 6-PHITC has shown a promoting effect on esophageal carcinogenesis in rats treated with N-nitrosomethylbenzylamine. [, , , ] This contrasting effect highlights the importance of further investigating the potential toxicity and long-term effects of 6-PHITC in different tissues and models.

ANone: The provided research focuses on the chemopreventive potential of 6-PHITC and doesn't delve into specific drug delivery or targeting strategies.

A: Common analytical techniques for studying 6-PHITC and its metabolites include high-performance liquid chromatography (HPLC) [, ], often coupled with radiometric detection when using radiolabeled compounds. [, ]

ANone: As 6-PHITC is primarily a research compound, information regarding its large-scale manufacturing, quality control, and distribution practices is limited in the provided scientific literature.

ANone: The provided research focuses on the chemopreventive aspects of 6-PHITC and does not address its potential immunogenicity or effects on immunological responses.

ANone: The research articles provided do not specifically investigate the interactions of 6-PHITC with drug transporters.

A: 6-PHITC is a potent inhibitor of cytochrome P450 enzymes, particularly those involved in the metabolic activation of carcinogens like NNK. [, , , , , , ] This inhibition can affect the metabolism of other xenobiotics, potentially leading to drug interactions.

ANone: The research primarily focuses on the chemopreventive activity of 6-PHITC, and specific information on its biocompatibility and biodegradability is not elaborated upon in the provided articles.

A: Other arylalkyl isothiocyanates, such as PEITC, PBITC, and naturally occurring isothiocyanates found in cruciferous vegetables, have shown similar chemopreventive effects. [, , , ] The choice of compound might depend on factors like potency, availability, and potential toxicity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。